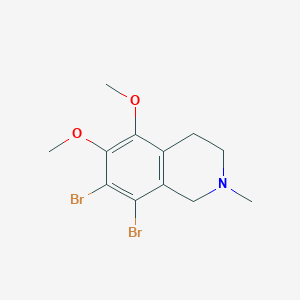![molecular formula C10H14N2S2 B14410153 Propanedinitrile, [bis(propylthio)methylene]- CAS No. 80596-43-6](/img/structure/B14410153.png)
Propanedinitrile, [bis(propylthio)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedinitrile, [bis(propylthio)methylene]- is an organic compound with the molecular formula C10H14N2S2. This compound is characterized by the presence of two nitrile groups and two propylthio groups attached to a methylene bridge. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [bis(propylthio)methylene]- typically involves the reaction of malononitrile with propylthiol in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of Propanedinitrile, [bis(propylthio)methylene]- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Propanedinitrile, [bis(propylthio)methylene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The propylthio groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedinitrile, [bis(propylthio)methylene]- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Propanedinitrile, [bis(propylthio)methylene]- involves its interaction with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the propylthio groups can undergo oxidation or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups attached to a methylene bridge.
Vinylidene cyanide: Contains a nitrile group attached to a vinylidene group.
1,1-Dicyanoethylene: Similar structure with two nitrile groups attached to an ethylene bridge.
Uniqueness
Propanedinitrile, [bis(propylthio)methylene]- is unique due to the presence of both nitrile and propylthio groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
80596-43-6 |
|---|---|
Fórmula molecular |
C10H14N2S2 |
Peso molecular |
226.4 g/mol |
Nombre IUPAC |
2-[bis(propylsulfanyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H14N2S2/c1-3-5-13-10(14-6-4-2)9(7-11)8-12/h3-6H2,1-2H3 |
Clave InChI |
GXIFTUBPMSVODB-UHFFFAOYSA-N |
SMILES canónico |
CCCSC(=C(C#N)C#N)SCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





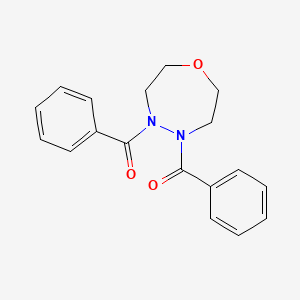
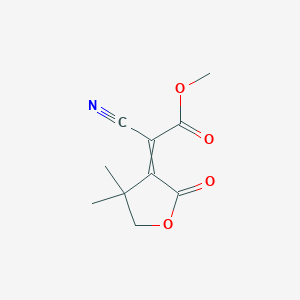
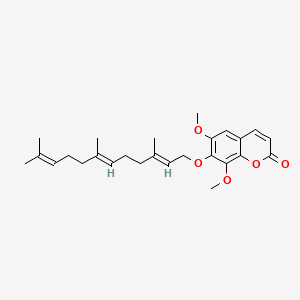
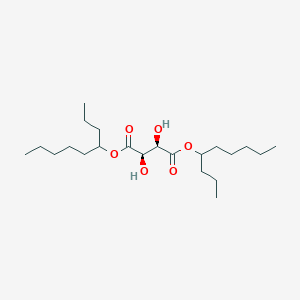
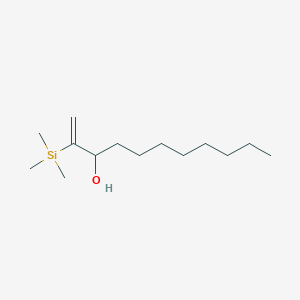

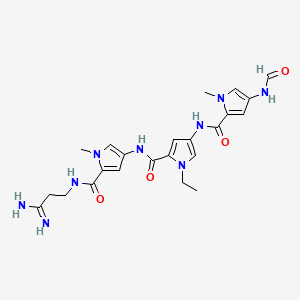
![3-Nitro-9-[(oxiran-2-YL)methyl]-9H-carbazole](/img/structure/B14410139.png)
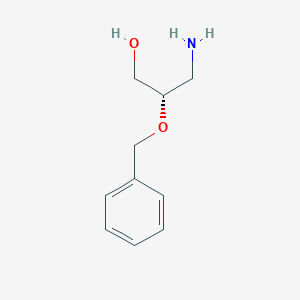
![1,3-Dimethyl-1-[2-(pentanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14410144.png)
